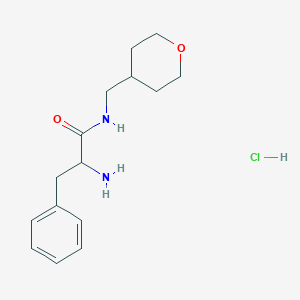

2-Amino-3-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride

Description

Chemical Identity and International Union of Pure and Applied Chemistry Nomenclature

This compound represents a well-defined organic compound with precise molecular characteristics documented in major chemical databases. The compound bears the Chemical Abstracts Service registry number 1236254-74-2, providing a unique identifier for this specific molecular entity. The molecular formula C15H23ClN2O2 indicates the presence of fifteen carbon atoms, twenty-three hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 298.81 grams per mole.

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound follows established conventions for complex organic molecules containing multiple functional groups. The official International Union of Pure and Applied Chemistry name is designated as 2-amino-N-(oxan-4-ylmethyl)-3-phenylpropanamide;hydrochloride, where the term "oxane" represents the preferred contemporary nomenclature for the tetrahydropyran ring system. This nomenclature reflects the systematic approach to naming compounds that contain both traditional organic functional groups and modern nomenclature for saturated heterocyclic systems.

The structural representation can be precisely described through various chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is C1COCCC1CNC(=O)C(CC2=CC=CC=C2)N.Cl, which provides a linear representation of the molecular connectivity. The International Chemical Identifier string InChI=1S/C15H22N2O2.ClH/c16-14(10-12-4-2-1-3-5-12)15(18)17-11-13-6-8-19-9-7-13;/h1-5,13-14H,6-11,16H2,(H,17,18);1H offers an even more detailed structural description that enables precise identification and database searching.

Historical Context of Amide-Based Compound Development

The development of amide-containing compounds represents one of the most significant chapters in the evolution of medicinal chemistry, with roots extending back to the early isolation of natural products and subsequent synthetic endeavors. The amide functional group has gained increasing prominence in drug design and development as detailed knowledge about its properties has been revealed over the past century. The historical trajectory of amide-based pharmaceuticals demonstrates a clear progression from serendipitous natural product discoveries to rational drug design based on structure-activity relationships.

Early medicinal chemistry efforts in the nineteenth and early twentieth centuries focused heavily on the isolation and characterization of alkaloids and other nitrogen-containing natural products. The recognition that many of these compounds contained amide linkages or related nitrogen functionalities provided the foundation for subsequent synthetic efforts. The systematic development of synthetic methodologies for amide bond formation became a cornerstone of pharmaceutical chemistry, enabling the preparation of novel compounds with improved pharmacological properties compared to their natural counterparts.

The most common synthetic access to amides is provided by the reaction between suitably functionalized carboxylic acids and amines, the same fundamental reaction that forms peptide bonds between amino acids in biological systems. This basic understanding led to the development of more sophisticated synthetic approaches, including the use of activated carboxylic acid derivatives such as acid chlorides, anhydrides, and esters, as well as the implementation of coupling reagents that achieve activation of carboxylic acids in situ. These methodological advances enabled medicinal chemists to systematically explore amide-containing structures and establish comprehensive structure-activity relationships.

Several historically significant pharmaceuticals have demonstrated the therapeutic potential of amide-containing compounds. Lidocaine, paracetamol, the penicillin family represented by core structure compounds, atorvastatin, chloramphenicol, moclobemide, captopril, acetazolamide, ponatinib, methotrexate, and trimethobenzamide all contain amide functional groups as essential components of their pharmacophore or auxophore structures. This diverse array of therapeutic applications spanning local anesthetics, analgesics, antibiotics, cardiovascular agents, and oncology medications illustrates the versatility of the amide functionality in pharmaceutical applications.

The evolution of amide bioisosterism represents a particularly sophisticated development in medicinal chemistry. Research efforts have systematically explored replacements for traditional amide bonds with alternative functional groups that maintain biological activity while potentially improving pharmacological properties. Notable examples include the successful replacement of amide functionalities with triazole moieties, as demonstrated in the development of alprazolam from diazepam, where the amide bond replacement resulted in improved pharmacokinetic properties and reduced formation of active metabolites.

Significance of Tetrahydropyran and Phenyl Substituents in Medicinal Chemistry

The incorporation of tetrahydropyran and phenyl substituents in pharmaceutical compounds reflects sophisticated understanding of how these structural elements contribute to overall molecular properties and biological activity. Tetrahydropyran, systematically known as oxane, consists of a saturated six-membered ring containing five carbon atoms and one oxygen atom. This heterocyclic system represents a rigid form of linear ether with correspondingly lower entropy, making it particularly valuable as a bioisostere of cyclohexane in medicinal chemistry applications.

The tetrahydropyran ring system offers several distinct advantages in pharmaceutical design. As a bioisostere of cyclohexane, tetrahydropyran may provide an additional point of contact with biological targets by offering the oxygen atom as a hydrogen bond acceptor. This additional interaction potential can enhance binding affinity and selectivity for specific biological targets. Furthermore, tetrahydropyran substituents demonstrate lower lipophilicity compared to their cyclohexyl counterparts, which can be strategically employed to modulate the acid dissociation constant of drugs and improve their absorption, distribution, metabolism, and excretion profiles.

The tetrahydropyran ring system also holds particular significance due to its relationship to naturally occurring carbohydrate structures. The tetrahydropyran ring represents the core structural element of pyranose sugars, including glucose and other fundamental biological molecules. This structural similarity to endogenous compounds may contribute to improved biocompatibility and reduced immunogenicity in pharmaceutical applications. Additionally, derivatives of tetrahydropyran, particularly 2-tetrahydropyranyl ethers, have found extensive use as protecting groups in organic synthesis, demonstrating the synthetic utility of this ring system.

The phenyl group represents one of the most fundamental and prevalent structural elements in organic chemistry and pharmaceutical design. Consisting of six carbon atoms bonded together in a hexagonal planar arrangement, with five carbons bonded to individual hydrogen atoms and the remaining carbon available for substituent attachment, the phenyl group provides a stable aromatic scaffold for drug development. The phenyl moiety appears in hundreds of marketed drugs and represents the most common ring system found in pharmaceutical compounds.

Despite its widespread utility, the phenyl ring presents certain challenges in modern drug design. The benzene moiety is the most prevalent ring system in marketed drugs, but introspective analyses of medicinal chemistry practices have highlighted that indiscriminate deployment of phenyl rings can contribute to poor physicochemical properties in advanced molecules. These problematic properties include limited solubility, reduced permeability, increased lipophilicity, enhanced plasma protein binding, and potential for cytochrome P450 enzyme inhibition.

| Structural Element | Advantages | Considerations | Applications |

|---|---|---|---|

| Tetrahydropyran | Lower lipophilicity than cyclohexyl; Hydrogen bond acceptor capability; Similarity to natural sugars | Conformational constraints; Synthetic accessibility | Bioisostere replacement; Protecting group applications; Modulation of drug properties |

| Phenyl Group | Structural stability; Extensive synthetic chemistry; Well-established structure-activity relationships | Potential for poor physicochemical properties; High lipophilicity; Metabolic liabilities | Pharmacophore elements; Molecular scaffolds; Binding site interactions |

The strategic combination of tetrahydropyran and phenyl substituents in this compound represents a sophisticated approach to pharmaceutical design that leverages the advantages of both structural elements while potentially mitigating their individual limitations. The tetrahydropyran component may provide favorable physicochemical properties and additional binding interactions, while the phenyl group contributes proven pharmaceutical utility and synthetic accessibility. This combination exemplifies modern medicinal chemistry approaches that seek to optimize molecular properties through careful selection and combination of well-characterized structural motifs.

Recent developments in phenyl bioisosterism have further emphasized the importance of strategic structural modifications in drug design. Bioisosteric replacement strategies have provided practical solutions to developmental challenges frequently encountered in lead optimization campaigns. The concept of "escape from flatland" has gained particular prominence, encouraging medicinal chemists to incorporate three-dimensional saturated ring systems as alternatives to traditional aromatic structures. These approaches have led to enhanced potency, improved solubility, increased metabolic stability, and reduced lipophilicity in numerous pharmaceutical development programs.

Properties

IUPAC Name |

2-amino-N-(oxan-4-ylmethyl)-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2.ClH/c16-14(10-12-4-2-1-3-5-12)15(18)17-11-13-6-8-19-9-7-13;/h1-5,13-14H,6-11,16H2,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEBWWYRTZOXCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CNC(=O)C(CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236254-74-2 | |

| Record name | Benzenepropanamide, α-amino-N-[(tetrahydro-2H-pyran-4-yl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236254-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Amino-3-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride typically involves the formation of the amide bond between the corresponding amino acid derivative (2-amino-3-phenylpropanoic acid or its activated derivative) and the tetrahydro-2H-pyran-4-ylmethyl amine or its equivalent. The following steps outline the general approach:

Step 1: Preparation of Amino Acid Derivative

The starting material is often L-phenylalanine or its ester derivative, which provides the 2-amino-3-phenylpropanamide backbone.Step 2: Synthesis or Procurement of Tetrahydro-2H-pyran-4-ylmethyl Amine

The tetrahydro-2H-pyran-4-ylmethyl substituent is introduced via the corresponding amine, synthesized by reduction or functional group transformation of tetrahydro-2H-pyran-4-carboxaldehyde or related precursors.Step 3: Amide Bond Formation

Coupling of the amino acid derivative with the tetrahydro-2H-pyran-4-ylmethyl amine is achieved using standard peptide coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters, under controlled conditions to avoid racemization and side reactions.Step 4: Formation of Hydrochloride Salt

The free base amide is converted to its hydrochloride salt by treatment with hydrochloric acid, improving stability and solubility.

Specific Synthetic Procedures

While detailed experimental procedures specific to this compound are scarce in open literature, the following method is inferred from related amide synthesis protocols and the chemical structure:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | L-Phenylalanine methyl ester hydrochloride + Tetrahydro-2H-pyran-4-ylmethylamine | Formation of amide bond via peptide coupling |

| 2 | Use of coupling agent (e.g., EDC, HOBt) in anhydrous solvent (e.g., DMF, DCM) | Activation of carboxyl group for amide formation |

| 3 | Stirring at room temperature or mild heating for several hours | Completion of coupling reaction |

| 4 | Work-up with aqueous HCl to precipitate hydrochloride salt | Isolation of this compound |

This approach is consistent with standard amide synthesis in medicinal chemistry.

Alternative Routes and Considerations

Reductive Amination Route:

An alternative method involves reductive amination of 3-phenyl-2-aminopropanal with tetrahydro-2H-pyran-4-ylmethylamine, followed by amide formation. However, no direct literature references confirm this for this compound.Protection/Deprotection Strategies:

To avoid side reactions, protecting groups on the amino or hydroxyl functionalities may be employed during synthesis, followed by deprotection in the final steps.Purification:

The hydrochloride salt is typically purified by recrystallization from suitable solvents such as ethanol or ethyl acetate, ensuring high purity for pharmaceutical or research applications.

Research Findings and Data

No direct experimental data or yield percentages specific to the preparation of this compound are publicly available in major chemical literature databases such as PubChem or ACS publications. However, the compound is commercially available from reputable suppliers, indicating established synthetic routes with reliable reproducibility.

Summary Table: Key Preparation Parameters

| Parameter | Typical Value / Condition | Notes |

|---|---|---|

| Starting Materials | L-Phenylalanine methyl ester, tetrahydro-2H-pyran-4-ylmethylamine | Commercially available or synthesized |

| Coupling Agents | EDC, DCC, HOBt | Standard peptide coupling reagents |

| Solvents | DMF, DCM, Methanol | Anhydrous conditions preferred |

| Reaction Temperature | Room temperature to 40 °C | Mild conditions to prevent racemization |

| Reaction Time | 4–24 hours | Depending on scale and reagents |

| Purification Method | Recrystallization, chromatography | To obtain hydrochloride salt in pure form |

| Final Product Form | Hydrochloride salt | Improved stability and solubility |

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Common reducing agents include iron (Fe) and hydrogen (H₂).

Substitution: Electrophilic substitution reactions typically use strong acids such as sulfuric acid (H₂SO₄).

Major Products Formed:

Oxidation: Nitro derivatives

Reduction: Amine derivatives

Substitution: Substituted phenyl derivatives

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

The compound has been investigated for its potential anticancer properties. In studies focusing on the inhibition of specific cancer pathways, derivatives of tetrahydropyran have shown promising results in reducing cell viability in various cancer cell lines. For instance, the tetrahydropyran moiety has been linked to enhanced potency in inhibiting tumor growth, suggesting that modifications to the structure can yield compounds with improved therapeutic profiles .

2. Neuroprotective Effects

Research indicates that compounds similar to 2-amino derivatives exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The structural features of tetrahydropyran may contribute to the ability of these compounds to cross the blood-brain barrier, enhancing their efficacy in neurological applications .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored a series of tetrahydropyran derivatives, including compounds structurally related to 2-amino-3-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride. The study reported that certain analogues exhibited IC50 values in the low micromolar range against prostate cancer cell lines, demonstrating significant potential for further development as anticancer agents .

Case Study 2: Neuroprotective Properties

In an experimental model assessing neuroprotective effects, researchers evaluated the impact of tetrahydropyran-containing compounds on neuronal cell death induced by oxidative stress. The findings indicated that these compounds could significantly reduce cell death and promote neuronal survival, highlighting their potential use in treatments for conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds revealed that variations in the substituents on the tetrahydropyran ring significantly influenced biological activity. For example:

- Compounds with hydrophobic substituents showed increased cellular permeability.

- Modifications at the amine position affected binding affinity to target proteins involved in apoptosis and cell cycle regulation.

These insights suggest that careful structural modifications can lead to enhanced therapeutic efficacy and selectivity against cancer cells or neuroprotective targets .

Mechanism of Action

The mechanism by which 2-Amino-3-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Amino Position: The 2-amino group in the target compound contrasts with 3-amino derivatives (e.g., ), which may affect hydrogen bonding and target specificity.

Physicochemical Properties

While solubility and stability data for the target compound are unavailable, analogs suggest:

- Tocainide Hydrochloride : Water-soluble due to ionic chloride; melting point ~250°C .

- Fluorinated Analog (CAS 1909313-82-1) : High purity (≥95%), crystalline solid with enhanced reactivity for medicinal chemistry .

- THP-4-ylmethyl Derivatives: Moderate solubility in polar solvents (e.g., DMSO, ethanol) due to the THP group’s oxygen atom .

Biological Activity

2-Amino-3-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride is a compound with potential biological significance, particularly in pharmacological applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of this compound is with a CAS number of 1236254-74-2. It is classified as an amide derivative and is known to exhibit irritant properties upon exposure.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, including its potential as an anti-inflammatory, analgesic, and neuroprotective agent. The following sections detail specific activities and findings from recent studies.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. A study involving thieno[2,3-c]pyrazole derivatives demonstrated that similar compounds can reduce inflammatory markers in vitro and in vivo, suggesting potential applicability for this compound in treating inflammatory disorders .

2. Analgesic Properties

The analgesic properties of related amide compounds have been documented. For instance, certain derivatives have shown efficacy in pain models, reducing nociceptive responses significantly. This suggests that this compound may also possess similar analgesic effects, warranting further investigation .

3. Neuroprotective Effects

Neuroprotection is another area where this compound could play a role. Studies on related compounds have indicated that they can protect neuronal cells from apoptosis and oxidative stress. This activity is potentially linked to their ability to modulate neurotransmitter systems and reduce neuroinflammation .

Case Studies

Several case studies have focused on the biological effects of compounds structurally related to this compound:

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its action may involve:

- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to inhibit the production of TNF-alpha and IL-6.

- Modulation of Pain Pathways : By interacting with opioid receptors or other pain-modulating pathways.

- Antioxidant Activity : Reducing oxidative stress through the scavenging of free radicals.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 2-Amino-3-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride, and what critical reaction parameters require optimization?

- Answer : The synthesis involves multi-step reactions, including tetrahydropyran ring formation and amide coupling. Key parameters include:

-

Temperature : Controlled stepwise conditions (e.g., 0°C for acetylation, room temperature for cyclization) to prevent side reactions .

-

Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency, while ethyl acetate improves extraction yields .

-

Catalysts : Use of coupling agents like HATU for amide bond formation and NaBH4 for selective reductions .

-

Reaction monitoring : TLC or HPLC to track intermediate formation .

Parameter Optimal Range Impact on Yield/Purity Temperature 0°C to RT Minimizes decomposition Catalyst Loading 1.2–1.5 eq. Ensures substrate conversion Solvent Acetonitrile/DCM Stabilizes intermediates Reference :

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Answer :

-

NMR Spectroscopy : 1H/13C NMR confirms connectivity and stereochemistry, particularly for the tetrahydropyran ring and amide moiety .

-

Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities .

-

HPLC : Reversed-phase HPLC with UV detection (e.g., 254 nm) assesses purity (>98%) and resolves enantiomeric mixtures .

-

FT-IR : Identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) .

Reference :

Q. What functional groups in this compound dictate its reactivity, and how do they influence downstream applications?

- Answer :

-

Primary amine (-NH₂) : Participates in Schiff base formation or acylations, enabling bioconjugation .

-

Tetrahydropyran ring : Enhances metabolic stability in biological studies .

-

Amide bond : Critical for hydrogen bonding in target interactions (e.g., enzyme inhibition) .

- Reactivity considerations : The amine group requires protection (e.g., Boc) during synthesis to avoid undesired nucleophilic attacks .

Reference :

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis, particularly for the tetrahydropyran ring stereochemistry?

- Answer :

-

Chiral catalysts : Use (R)- or (S)-BINOL-derived catalysts for asymmetric induction during ring closure .

-

Chromatographic resolution : Chiral HPLC with cellulose-based columns to separate enantiomers .

-

Crystallization : Diastereomeric salt formation with tartaric acid derivatives improves enantiomeric excess (ee > 95%) .

- Validation : Compare experimental optical rotation with computational predictions (e.g., DFT calculations) .

Reference :

Q. How should contradictory spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?

- Answer :

-

2D NMR techniques : HSQC and HMBC correlate ambiguous proton-carbon couplings, resolving overlapping signals .

-

Variable-temperature NMR : Identifies dynamic processes (e.g., ring puckering in tetrahydropyran) causing peak broadening .

-

Computational validation : Compare experimental NMR shifts with DFT-simulated spectra (software: Gaussian or ADF) .

- Case example : A 1H NMR doublet at δ 4.2 ppm initially assigned to NH₂ may instead arise from adjacent CH₂ groups; HMBC clarifies connectivity .

Reference :

Q. What methodological approaches assess the compound’s stability under physiological conditions (e.g., pH, temperature)?

- Answer :

- Forced degradation studies :

| Condition | Protocol | Analytical Tool |

|---|---|---|

| Acidic (pH 1–3) | 0.1 M HCl, 37°C, 24 h | HPLC-MS for degradants |

| Oxidative (H₂O₂) | 3% H₂O₂, RT, 6 h | NMR for structural changes |

-

Kinetic stability : Arrhenius plots (40–60°C) predict shelf-life at 25°C .

-

Light sensitivity : UV-vis spectroscopy tracks photodegradation under ICH Q1B guidelines .

Reference :

Q. How can computational modeling predict this compound’s interactions with biological targets (e.g., enzymes), and what experimental validation is required?

- Answer :

-

Docking simulations : Use AutoDock Vina or Schrödinger to model binding to targets (e.g., kinases). Focus on hydrogen bonds between the amide group and catalytic residues .

-

MD simulations : GROMACS assesses binding stability over 100 ns trajectories .

-

Validation :

-

SPR/BLI : Measure binding kinetics (KD) .

-

Enzymatic assays : IC50 determination validates inhibitory activity .

Reference :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.